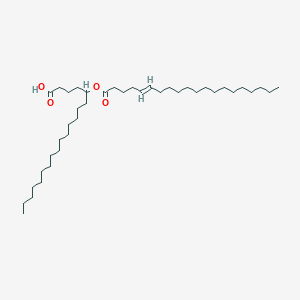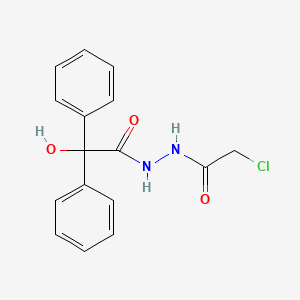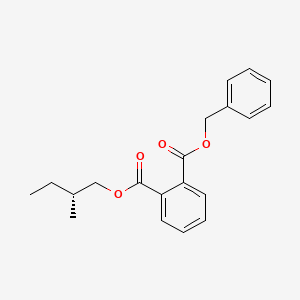
2-Methylbutyl benzyl phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylbutyl benzyl phthalate is an organic compound belonging to the phthalate ester family. It is a derivative of phthalic acid, benzyl alcohol, and 2-methylbutanol. This compound is primarily used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbutyl benzyl phthalate typically involves the esterification of phthalic anhydride with benzyl alcohol and 2-methylbutanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and conducted under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
Phthalic anhydride+Benzyl alcohol+2-Methylbutanol→2-Methylbutyl benzyl phthalate+Water
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylbutyl benzyl phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form phthalic acid, benzyl alcohol, and 2-methylbutanol.
Oxidation: It can be oxidized to form phthalic acid derivatives.
Substitution: The ester groups can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed
Hydrolysis: Phthalic acid, benzyl alcohol, and 2-methylbutanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalate esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methylbutyl benzyl phthalate has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible plastics and polymers.
Biology: Studied for its effects on biological systems, including its potential endocrine-disrupting properties.
Medicine: Investigated for its potential toxicological effects and its impact on human health.
Industry: Widely used in the manufacture of consumer products such as flooring, adhesives, and coatings
Mecanismo De Acción
The mechanism by which 2-Methylbutyl benzyl phthalate exerts its effects involves its interaction with cellular receptors and enzymes. It has been shown to bind to estrogen receptors, potentially disrupting normal hormonal functions. Additionally, it can affect gene expression and cellular signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
2-Methylbutyl benzyl phthalate can be compared with other phthalate esters such as:
- Di(2-ethylhexyl) phthalate (DEHP)
- Diisononyl phthalate (DINP)
- Diisodecyl phthalate (DIDP)
These compounds share similar uses as plasticizers but differ in their chemical structures and specific applications. For example, DEHP is commonly used in medical devices, while DINP and DIDP are used in a variety of consumer products .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties make it an important plasticizer, while its potential biological effects warrant further research to understand its impact on health and the environment.
Propiedades
Número CAS |
71463-82-6 |
|---|---|
Fórmula molecular |
C20H22O4 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
1-O-benzyl 2-O-[(2R)-2-methylbutyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H22O4/c1-3-15(2)13-23-19(21)17-11-7-8-12-18(17)20(22)24-14-16-9-5-4-6-10-16/h4-12,15H,3,13-14H2,1-2H3/t15-/m1/s1 |
Clave InChI |
ZRYUYMRIBIOSBD-OAHLLOKOSA-N |
SMILES isomérico |
CC[C@@H](C)COC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CCC(C)COC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


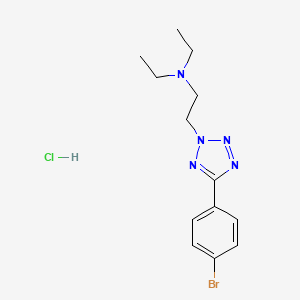
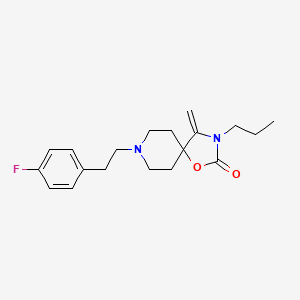
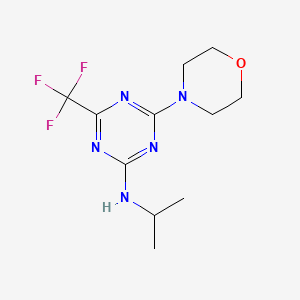
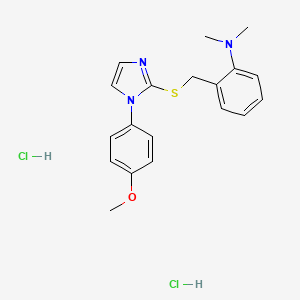
![(E)-but-2-enedioic acid;4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,3-diol](/img/structure/B15188746.png)
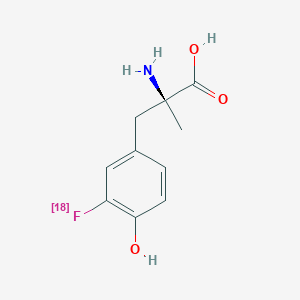
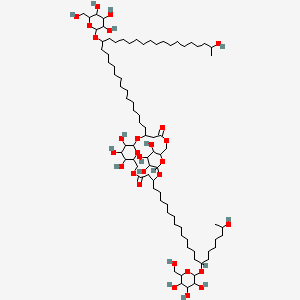
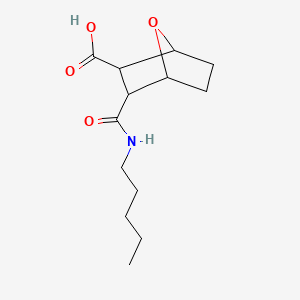
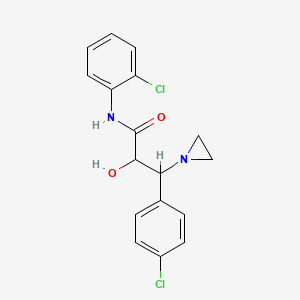

![4,4,6-Trimethyl-2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]-1,3-dioxane](/img/structure/B15188798.png)

